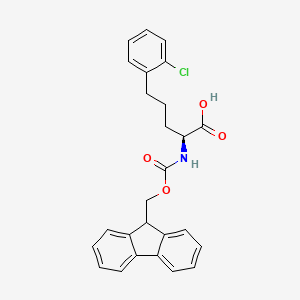

Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid

Description

BenchChem offers high-quality Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-5-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNDJEGKHYUYQI-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Peptides with Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic Acid: A Technical Whitepaper

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug development, enabling the fine-tuning of target affinity, proteolytic stability, and pharmacokinetic profiles. Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid —structurally classified as an Fmoc-protected, ortho-chlorinated L-bishomophenylalanine derivative—represents a highly specialized building block. By combining an extended aliphatic spacer with a halogenated aromatic pharmacophore, this ncAA provides unique steric, electrostatic, and hydrophobic properties.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, its structural causality in peptide design, and self-validating experimental workflows for its successful incorporation via Solid-Phase Peptide Synthesis (SPPS).

Structural & Physicochemical Profiling

To leverage Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid effectively, we must first deconstruct its physicochemical profile. The molecule consists of three functional domains:

-

The Fmoc-Protected

-Amine: Ensures orthogonal protection during Fmoc-SPPS. -

The Bishomologated Aliphatic Spacer (-(CH

) -

The Ortho-Chlorinated Phenyl Ring: Introduces a polarizable halogen atom that alters the electrostatic potential and steric volume of the side chain.

Table 1: Physicochemical Properties & Mechanistic Significance

| Property | Value | Causality / Significance in Peptide Design |

| Molecular Formula | C | Essential for accurate mass spectrometry (MS) validation. |

| Molecular Weight | 449.93 g/mol | High molecular weight indicates significant steric bulk during coupling. |

| Side-Chain Length | 3 Methylene Units | Enables the aromatic head to penetrate deep cryptic hydrophobic pockets. |

| Halogen Position | Ortho (C2) | Restricts the |

| Predicted LogP | ~4.8 | High lipophilicity drives strong hydrophobic core packing and membrane permeability. |

Mechanistic Causality in Peptide Engineering

The decision to incorporate Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid into a sequence is rarely arbitrary; it is driven by specific structural and thermodynamic goals.

Halogen Bonding and the "Sigma-Hole"

Halogenation of amino acid side chains, particularly with chlorine, introduces a highly polarizable region known as a "sigma-hole." This electropositive crown on the halogen atom is capable of forming highly directional, orthogonal halogen bonds with electron donors (such as backbone carbonyls) within a target protein, significantly enhancing binding affinity and peptide thermostability .

Deep Hydrophobic Core Insertion

Standard phenylalanine (one methylene spacer) often fails to reach deeply buried hydrophobic clefts at protein-protein interaction (PPI) interfaces. By extending the aliphatic spacer to a bishomologated state (three methylene units), the hydrophobic surface area is increased. This allows the aromatic pharmacophore to act as a flexible "probe," penetrating deeper into target pockets while the aliphatic chain participates in favorable van der Waals interactions .

Steric Restriction and Proteolytic Evasion

The ortho-chloro substitution is not merely electrostatic; it is highly steric. The bulky chlorine atom clashes with the aliphatic spacer, restricting the rotation of the phenyl ring. This "rotamer locking" pre-organizes the side chain, reducing the entropic penalty upon target binding. Furthermore, the unnatural bishomologated backbone completely evades recognition by standard proteases (e.g., chymotrypsin), drastically increasing the in vivo half-life of the peptide.

Fig 2: Structure-function causality of bishomologation and ortho-chlorination in peptide design.

Experimental Workflows: Self-Validating Protocols

During SPPS, the incorporation of sterically demanding ncAAs requires optimized coupling chemistries. Standard HBTU/DIPEA protocols often fail due to the steric bulk of the bishomologated chain and the large Fmoc group. We employ a DIC/OxymaPure system, which minimizes epimerization and handles steric hindrance superiorly .

To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning the workflow cannot proceed without empirical confirmation of success at critical junctions.

Table 2: Optimized SPPS Parameters

| Parameter | Value | Mechanistic Rationale |

| Coupling Reagents | DIC / OxymaPure | Oxyma prevents epimerization; DIC handles steric bulk better than uronium salts. |

| Molar Equivalents | 3.0 eq | High concentration drives the reaction to completion despite steric hindrance. |

| Coupling Time | 120 mins (RT) | Compensates for the slow kinetics of the bulky bishomologated chain. |

| Validation Gate | Kaiser Test | Colorimetric assay ensures free amines are fully consumed before proceeding. |

Protocol 1: Self-Validating Fmoc-SPPS Incorporation

Objective: Successfully couple Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid to a growing peptidyl-resin.

-

Resin Preparation & Deprotection:

-

Swell the peptidyl-resin (e.g., Rink Amide AM) in Dichloromethane (DCM) for 20 minutes to expand the polymer matrix and expose reactive sites.

-

Treat with 20% Piperidine in Dimethylformamide (DMF) for 2 x 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 x 1 min).

-

-

Activation (Causality Step):

-

Dissolve 3.0 equivalents of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid and 3.0 eq of OxymaPure in minimal DMF.

-

Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Rationale: Pre-activation for 3 minutes forms the highly reactive Oxyma ester, which is small enough to navigate the sterically hindered N-terminus of the resin.

-

-

Coupling:

-

Add the activated mixture to the resin. Agitate at room temperature for 120 minutes.

-

-

Self-Validation Gate (Kaiser Test):

-

Extract a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN).

-

Logic: If the beads turn blue, primary amines remain (incomplete coupling). You must re-couple using a different chemistry (e.g., HATU/HOAt). If the beads remain yellow/colorless, the coupling is validated as 100% complete.

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/DIPEA (1:1) in DMF for 10 minutes to truncate any unreacted sequences, preventing deletion peptides from complicating downstream purification.

-

Fig 1: Self-validating Fmoc-SPPS workflow for sterically hindered non-canonical amino acids.

Protocol 2: Cleavage and RP-HPLC Hydrophobicity Profiling

Objective: Cleave the peptide from the resin and validate the lipophilic shift caused by the chlorinated bishomologated side chain.

-

Cleavage: Treat the resin with a cocktail of TFA/TIS/H

O (95:2.5:2.5) for 2 hours. Rationale: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by protecting groups. -

Precipitation: Filter the resin and precipitate the peptide in ice-cold diethyl ether. Centrifuge and dry the pellet.

-

RP-HPLC Validation:

-

Run the crude peptide on a C18 Reverse-Phase HPLC column using a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 30 minutes.

-

Logic: Compare the retention time (

) against a control peptide containing standard Phenylalanine. The incorporation of the bishomologated, chlorinated side chain will cause a significant rightward shift (increased

-

References

-

Mardirossian, M., et al. "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics." Molecules (MDPI).[Link]

-

Alonso-Garcia, N., et al. "Non-canonical amino acids as a tool for the thermal stabilization of enzymes." Frontiers in Bioengineering and Biotechnology (NIH/PMC).[Link]

-

Bowerman, C. J., et al. "Capacity for increased surface area in the hydrophobic core of β-sheet peptide bilayer nanoribbons." Peptide Science (NIH/PMC).[Link]

-

Neri, D., et al. "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls." Bioconjugate Chemistry (ACS Publications).[Link]

Structural and Physicochemical Profiling of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic Acid in Advanced Peptide Therapeutics

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery, designed to overcome the inherent pharmacokinetic limitations of native peptides. Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid is a highly specialized, sterically demanding building block utilized in Solid-Phase Peptide Synthesis (SPPS). As a halogenated bishomophenylalanine derivative, it introduces unique spatial and electronic properties to peptide pharmacophores, driving enhanced proteolytic stability, deep-pocket target engagement, and highly directional non-covalent interactions[1].

This technical guide deconstructs the structural anatomy, physicochemical properties, and mechanistic utility of this compound, providing a self-validating protocol for its seamless integration into complex peptide scaffolds.

Structural Anatomy and Pharmacological Causality

The molecular architecture of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid (CAS: 2350064-89-8) is engineered for precise functional outcomes in peptide therapeutics[2]. Its structure can be divided into three functional domains:

-

The Fmoc Protecting Group (Fluorenylmethyloxycarbonyl): Attached to the alpha-amino group, this base-labile moiety ensures orthogonal protection during SPPS. It prevents premature polymerization and is cleanly removed via

-elimination without affecting acid-labile side-chain protections. -

The Pentanoic Acid Backbone: Compared to the propanoic acid backbone of native phenylalanine, the pentanoic chain extends the side chain by two additional methylene units (

and -

The 2-Chlorophenyl Substitution: The substitution of a chlorine atom at the ortho position of the phenyl ring introduces critical pharmacological advantages. The steric bulk of the chlorine atom restricts the rotameric freedom of the aromatic ring, locking the side chain into a favorable bioactive conformation. Furthermore, the highly electronegative halogen acts as a "halogen bond" donor, capable of forming strong, highly directional interactions with Lewis bases (such as backbone carbonyls) in the target protein's binding site[3].

Fig 1: Pharmacophoric domains of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid.

Physicochemical Profile

To ensure reproducibility in synthetic workflows, the quantitative data and physical properties of the compound are summarized below. The exact molecular weight is derived from the formula C26H24ClNO4 .

| Property | Value |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-chlorophenyl)pentanoic acid |

| CAS Registry Number | 2350064-89-8 |

| Molecular Formula | C26H24ClNO4 |

| Molecular Weight | 449.93 g/mol |

| Stereochemistry | (S) / L-configuration |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMF, NMP, and DMSO |

| Storage Conditions | Sealed in dry, 2-8°C |

Experimental Methodology: Self-Validating SPPS Workflow

Because Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid possesses an extended aliphatic chain and a bulky ortho-substituted aromatic ring, it exhibits higher steric hindrance than standard amino acids. Standard carbodiimide coupling (e.g., DIC/HOBt) often results in incomplete acylation and sequence deletion errors.

The following protocol utilizes HATU/DIPEA chemistry. Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the HOAt ring provides a neighboring-group effect that accelerates the acylation of the resin-bound amine, overcoming the steric drag of the bulky UAA while suppressing epimerization at the alpha-carbon[4].

Step-by-Step Coupling Protocol

Step 1: Fmoc Deprotection

-

Treat the peptidyl-resin with 20% Piperidine in Dimethylformamide (DMF) for 2 x 10 minutes.

-

Mechanistic Causality: Piperidine acts as a secondary amine base, abstracting the acidic proton at the 9-position of the fluorenyl ring. This triggers an E1cB

-elimination, releasing dibenzofulvene (DBF). Excess piperidine scavenges DBF to form a stable adduct, preventing the re-alkylation of the newly exposed N-terminal amine. -

Wash the resin thoroughly with DMF (5 x 1 min).

Step 2: Pre-Activation of the UAA

-

In a separate vial, dissolve 3.0 equivalents of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid (relative to resin loading) in anhydrous DMF.

-

Add 2.9 equivalents of HATU.

-

Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the formation of the active ester. Allow to pre-activate for 2 minutes.

Step 3: Coupling Reaction

-

Transfer the activated UAA solution to the reaction vessel containing the deprotected resin.

-

Agitate gently at room temperature for 60–90 minutes. The extended time accommodates the steric bulk of the pentanoic-chlorophenyl side chain.

-

Wash the resin with DMF (4 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Step 4: Self-Validation (Kaiser Test)

-

Perform a Kaiser (ninhydrin) test on a few resin beads.

-

Validation Logic: A yellow/colorless result indicates complete coupling (absence of free primary amines). A blue result indicates incomplete coupling, necessitating a second coupling cycle using a different chemistry (e.g., DIC/Oxyma) to prevent sequence truncation.

Fig 2: Logical workflow for coupling sterically hindered unnatural amino acids.

References

-

Sharma, K. K. (2024). "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry, 67(22), 19932-19965. Available at:[Link]

-

Scholfield, M. R., et al. (2023). "Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery." Journal of Medicinal Chemistry, 66(15), 10202–10225. Available at:[Link]

-

Amblard, M., et al. (1999). "Introduction to Peptide Synthesis." PMC - NIH. Available at:[Link]

Sources

Precision Fmoc Protection of Halogenated Non-Proteinogenic Amino Acids

Executive Summary

The incorporation of halogenated non-proteinogenic amino acids (e.g., 4-iodo-phenylalanine, trifluoromethyl-alanine) is a critical strategy in modern peptidomimetics to enhance metabolic stability and induce specific conformational constraints via halogen bonding. However, the unique electronic and physicochemical properties of these substrates—specifically their hydrophobicity and the inductive electron-withdrawal of the halogen—render standard Fmoc protection protocols inefficient.

This guide details the technical nuances of protecting halogenated amino acids. It moves beyond generic Schotten-Baumann conditions, advocating for a Silyl-Modified Protection Strategy as the superior method for high-purity synthesis.

Mechanistic Challenges & Reagent Selection

The Electronic & Steric Paradox

Halogen atoms (

Reagent Selection: Fmoc-Cl vs. Fmoc-OSu

Selecting the correct acylating agent is the first critical decision.

| Feature | Fmoc-Cl (9-Fluorenylmethyl chloroformate) | Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) |

| Reactivity | High. Capable of reacting with sterically hindered or electron-deficient amines.[1] | Moderate. More controlled reaction kinetics.[2] |

| Side Reactions | High Risk. Can activate the carboxylic acid, leading to the formation of "Fmoc-dipeptides" (oligomerization). | Low Risk. The leaving group (HOSu) does not activate the carboxylate. |

| Byproducts | Generates HCl; requires strict pH control. | Generates N-hydroxysuccinimide; easier to remove. |

| Verdict | Use only for extremely hindered/deactivated amines where Fmoc-OSu fails. | Preferred Standard. Yields higher purity products with fewer oligomers [1, 2]. |

Expert Insight: For halogenated substrates, the risk of oligomerization with Fmoc-Cl is exacerbated by the required longer reaction times. Therefore, Fmoc-OSu is the reagent of choice , provided the solubility issues are managed via the protocol described below.

Visualization: Strategic Decision Framework

Figure 1: Decision tree for selecting the optimal Fmoc protection strategy based on substrate solubility and steric hindrance.

Experimental Protocols

Protocol A: Optimized Schotten-Baumann (For Soluble Substrates)

Best for: Fluorinated amino acids (e.g., 4-fluoro-phenylalanine) with reasonable aqueous solubility.

Materials:

-

Amino Acid (10 mmol)

-

Fmoc-OSu (11 mmol, 1.1 eq)

- (20 mmol, 2.0 eq)

-

Solvent: Water : Acetone (1:1) or Water : Dioxane (1:1)

Workflow:

-

Dissolution: Dissolve the amino acid and

in water (25 mL). -

Addition: Add the organic co-solvent (Acetone or Dioxane, 25 mL). Ensure the mixture is homogeneous.

-

Note: If a precipitate forms, increase the organic solvent ratio or switch to Protocol B.

-

-

Reaction: Cool to 0°C. Add Fmoc-OSu slowly over 15 minutes.

-

Aging: Allow to warm to room temperature (RT) and stir for 4–16 hours.

-

QC Check: Monitor by TLC or HPLC. Halogenated amines react slower; do not quench prematurely.

-

-

Workup:

-

Wash the aqueous solution with Diethyl Ether (

mL) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene). -

Acidify the aqueous layer carefully to pH 2–3 using 1N HCl. Caution: Halogenated Fmoc-AAs often precipitate as oils/gums. Cool on ice to induce crystallization.

-

Extract with Ethyl Acetate if solid does not form.

-

Protocol B: The Silyl-Modified Protection (The "Gold Standard")

Best for: Hydrophobic, bulky halogenated amino acids (e.g., 4-iodo-phenylalanine, perfluorinated alkyl chains).

This method uses N,O-Bis(trimethylsilyl)acetamide (BSA) to transiently protect the carboxylic acid and solubilize the amino acid in organic solvent (DCM), eliminating the need for water [3, 4].

Mechanism: BSA silylates the carboxylic acid (increasing solubility) and the amine. The silylated amine is highly reactive toward Fmoc-OSu. Upon aqueous workup, the silyl groups hydrolyze, leaving the pure Fmoc-AA.

Materials:

-

Halogenated Amino Acid (10 mmol)

-

Fmoc-OSu (10-11 mmol)

-

BSA (Bis(trimethylsilyl)acetamide) (20-22 mmol)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Suspension: Suspend the dry amino acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

-

Silylation: Add BSA (22 mmol) via syringe. Reflux gently or stir at RT until the solution becomes clear (approx. 30–60 mins).

-

Observation: The disappearance of the solid indicates the formation of the soluble silyl-ester/silyl-amine intermediate.

-

-

Coupling: Cool to 0°C. Add Fmoc-OSu (10 mmol) as a solid or dissolved in a minimal amount of DCM.

-

Reaction: Stir at RT for 2–4 hours.

-

Why this works: The silylated amine is more nucleophilic, and the non-aqueous environment prevents hydrolysis of the active ester.

-

-

Hydrolysis & Workup:

-

Add Methanol (2 mL) to quench excess BSA.

-

Dilute with Ethyl Acetate (100 mL).

-

Wash with 1N HCl (

mL) to hydrolyze the silyl groups and remove byproducts. -

Wash with Brine, dry over

, and concentrate.

-

Visualization: Silyl-Modified Reaction Pathway

Figure 2: The Silyl-Modified (BSA) pathway allows for reaction in organic solvents, overcoming solubility limits of halogenated amino acids.

Troubleshooting & Quality Control

Handling "Oiling Out"

Halogenated Fmoc-amino acids are notorious for forming oils rather than solids during acidification.

-

Solution: If an oil forms, dissolve it in Ethyl Acetate, dry, and concentrate. Then, perform a trituration using Hexanes or Pentane. Add the alkane slowly to the stirring oil to induce precipitation.

Iodine Sensitivity

Iodinated amino acids (e.g., 4-iodo-Phe) are photosensitive.

-

Protocol Adjustment: Wrap reaction vessels in aluminum foil. Perform all rotary evaporation steps in low light or with covered flasks to prevent deiodination or radical side reactions [5].

Analytical Verification

Standard NMR is insufficient for detecting trace oligomers.

-

HPLC-MS: Look for the characteristic isotope patterns.

-

Chlorine: 3:1 ratio (M : M+2).

-

Bromine: 1:1 ratio (M : M+2).

-

Iodine: Large mass defect, single isotope.

-

-

Check for Dipeptides: If using Fmoc-Cl, specifically search for

peaks, indicating Fmoc-AA-AA-OH formation.

References

- Google Patents.Methods for the synthesis of Fmoc protected amines (WO1997041093A1).

-

MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. (Discusses silylation strategies). Available at: [Link]

Sources

Engineering the Non-Canonical: A Technical Guide to Unnatural Amino Acids in Peptidomimetics

Topic: Role of Unnatural Amino Acids in Peptidomimetics and Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic window between small molecules (<500 Da) and biologics (>5000 Da) is increasingly populated by peptidomimetics—engineered peptides that defy the limitations of natural proteomes. Unnatural Amino Acids (UAAs) are the linchpin of this evolution. By introducing non-proteinogenic side chains, backbone modifications, and stereochemical inversions, researchers can confer protease resistance, membrane permeability, and novel chemical reactivity to peptide scaffolds. This guide synthesizes the structural logic, synthetic methodologies, and experimental protocols required to deploy UAAs in modern drug discovery.

Part 1: The Structural Logic of UAAs

Beyond the Anfinsen Dogma

Natural peptides suffer from rapid renal clearance and enzymatic degradation. UAAs address these failure modes not by changing the sequence, but by altering the physics of the polypeptide chain.

1. Backbone Modifications: N-Methylation

Mechanism: Replacing the amide proton with a methyl group (

-

Permeability: It lowers the desolvation energy required for the peptide to enter the lipid bilayer, significantly enhancing passive membrane permeability (e.g., Cyclosporine A).

-

Proteolytic Stability: It sterically hinders the approach of proteases to the scissile bond.

2. Conformational Constraints:

-Disubstitution

Mechanism: Amino acids like Aib (

3. Side Chain Diversity: Orthogonal Reactivity

UAAs introduce functional groups absent in nature—azides, alkynes, halides, and boronates—enabling "stapling" (covalent macrocyclization) or site-specific conjugation (ADCs).

Visualization: The UAA Impact Matrix

The following diagram illustrates how specific UAA classes map to therapeutic hurdles.

Figure 1: Mechanistic mapping of UAA classes to drug development challenges. N-methylation targets permeability, while conformational constraints target binding affinity.

Part 2: Synthesis Architectures

Deploying UAAs requires mastering two distinct workflows: Chemical Synthesis (SPPS) for short-to-medium chains and Genetic Code Expansion (GCE) for protein-sized therapeutics.

Workflow A: Chemical Synthesis (SPPS)

Challenge: Steric hindrance. Bulky UAAs (e.g.,

Workflow B: Genetic Code Expansion (GCE)

Challenge: The ribosome's fidelity. Solution: "Amber Suppression."[1] This involves hijacking the amber stop codon (UAG) using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair evolved to recognize only the UAA and only the amber codon, ignoring the host's 20 standard amino acids.[1]

Visualization: The Orthogonal Translation Cycle

Figure 2: The Amber Suppression workflow. The orthogonal aaRS/tRNA pair acts as a 'Trojan Horse', inserting the UAA at the genetic stop signal.

Part 3: Experimental Protocols

Protocol 1: SPPS of Sterically Hindered Peptides

Standard Fmoc protocols fail when coupling N-methylated or

Reagents:

-

Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) – ChemMatrix offers superior swelling for hydrophobic sequences.

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (Diisopropylethylamine).[2]

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology:

-

Resin Swelling: Swell 100 mg resin in DMF for 30 mins.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 mins). Wash with DMF (5x).

-

Activation (The Critical Step):

-

Dissolve UAA (4 eq) and HATU (3.9 eq) in minimum DMF.

-

Add HOAt (4 eq) – HOAt reduces racemization and accelerates coupling for hindered amines.

-

Add DIPEA (8 eq) immediately before adding to resin.

-

-

Coupling:

-

Add activated mixture to resin.[2]

-

Microwave Option: Heat to 75°C for 10 mins (25W).

-

Room Temp Option: Shake for 2-4 hours.

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines). If blue particles persist, proceed to Step 6.

-

Double Coupling: Repeat Step 3-4 with fresh reagents.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Protocol 2: Site-Specific UAA Incorporation via Amber Suppression

This protocol describes the expression of a protein containing p-acetylphenylalanine (pAcF) in E. coli.

Materials:

-

Strain: E. coli BL21(DE3).

-

Plasmids:

-

pEVOL-pAcF: Encodes the orthogonal tRNA/aaRS pair (Chloramphenicol resistance).

-

pET-Target-TAG: Encodes target protein with a TAG codon at the desired site (Ampicillin resistance).

-

-

UAA: p-acetylphenylalanine (100 mM stock in 0.1M NaOH).

Step-by-Step Methodology:

-

Co-Transformation: Transform BL21(DE3) with both plasmids. Plate on LB-Agar + Ampicillin (100 µg/mL) + Chloramphenicol (34 µg/mL).

-

Inoculation: Pick a single colony into 10 mL LB (with antibiotics) and grow overnight at 37°C.

-

Induction & Incorporation:

-

Dilute overnight culture 1:100 into 50 mL fresh media. Grow to OD600 ~ 0.5.

-

Add UAA: Add pAcF to a final concentration of 1 mM. Note: Adding UAA before induction allows cellular uptake.

-

Induce: Add IPTG (1 mM) to induce the target protein and L-Arabinose (0.02%) to induce the orthogonal aaRS machinery.

-

-

Expression: Incubate at 30°C for 12-16 hours. Lower temperature aids the solubility of the modified protein.

-

Harvest: Centrifuge cells. The protein now contains pAcF at the TAG position, ready for bio-orthogonal conjugation (e.g., oxime ligation).

Part 4: Quantitative Data & Case Studies

Comparative Stability Data

The following table summarizes the half-life extension achieved by UAA incorporation in relevant peptide drugs.

| Drug / Peptide | Modification Strategy | Native Half-Life | Modified Half-Life | Mechanism |

| Somatostatin | N-methylation (Cyclosporine-like) | < 3 mins | > 1.5 hours | Protease shielding & conformational lock |

| ALRN-6924 | Hydrocarbon Stapling (i, i+7) | < 15 mins (linear) | > 12 hours | Helix stabilization (prevents unfolding) |

| Semaglutide | Fatty Acid Linker (via Lys) | ~ 2 mins (GLP-1) | ~ 1 week | Albumin binding (reduced renal clearance) |

| Difelikefalin | 4-amino-piperidine-4-carboxylic acid | N/A (Synthetic) | High Stability | Kappa opioid agonist (peripheral restriction) |

Case Study: Stapled Peptides (ALRN-6924)

Context: Targeting Protein-Protein Interactions (PPIs) like p53-MDM2 is notoriously difficult for small molecules (surface area too small) and antibodies (cannot penetrate cells). UAA Solution: ALRN-6924 uses hydrocarbon stapling. Two UAAs with olefinic side chains (e.g., (S)-4-pentenylalanine) are incorporated at positions i and i+7. Ring-closing metathesis (RCM) creates a "staple" that locks the peptide into an alpha-helix. Result: The staple forces the peptide to bury its hydrophilic amide bonds, increasing cell permeability by orders of magnitude while rendering the helix immune to intracellular proteases.

Part 5: Future Perspectives

References

-

Unnatural Amino Acids in Drug Discovery . BOC Sciences.[] Overview of UAA applications in stability and selectivity.

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery . NIH/PMC (2025).

-

Stapled Peptides: An Innovative and Ultimate Future Drug . Biomedicines (2024).[4][5][6]

-

Solid Phase Peptide Synthesis (SPPS) Explained . Bachem Technical Guides.

-

Applications of Genetic Code Expansion in Drug Discovery . Walsh Medical Media.

-

N-Methylation of Peptides: A New Perspective in Medicinal Chemistry . CIPSM/Accounts of Chemical Research.

-

Decoding DMPK Profiles of 37 FDA-Approved Peptides . WuXi AppTec.

-

Standard practices for Fmoc-based solid-phase peptide synthesis . Nowick Lab (UCI).

Sources

- 1. Expanding the Genetic Code – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acids - Enamine [enamine.net]

- 6. Decoding DMPK Profiles of 37 FDA-Approved Peptides: Insights and Radiolabeling Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis Protocol for Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic Acid

Abstract

The incorporation of bulky, non-canonical amino acids (NCAAs) such as Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid (CAS: 2350064-89-8) is a critical strategy in modern peptidomimetic drug design. This residue, featuring an extended hydrophobic side chain terminating in a 2-chlorophenyl moiety, confers significant lipophilicity and proteolytic stability to peptide backbones. However, its steric bulk and high hydrophobicity present distinct challenges in Solid-Phase Peptide Synthesis (SPPS), including inter-chain aggregation and slow coupling kinetics. This guide provides a validated, high-fidelity protocol utilizing DIC/Oxyma Pure activation and solvent optimization to ensure quantitative incorporation while minimizing racemization and deletion sequences.

Chemical Profile & Handling

Compound: Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid Abbreviation: Fmoc-Phe(2-Cl)-C3-OH (Suggested internal code) Molecular Weight: ~449.9 g/mol Properties: High hydrophobicity; prone to aggregation in standard DMF during chain elongation.

Solubility Optimization

Standard SPPS solvent (DMF) may be insufficient for maintaining solubility at high concentrations (0.2–0.5 M).

-

Recommendation: Use N-Methyl-2-pyrrolidone (NMP) as the primary solvent.

-

Alternative: If NMP is unavailable, use a binary system of DMF:DCM (1:1 v/v) to disrupt secondary structure formation and improve solvation of the hydrophobic side chain.

Core Protocol: Solid-Phase Synthesis

This protocol is optimized for a 0.1 mmol scale synthesis. It assumes the use of standard polystyrene (PS) or PEG-PS based resins (e.g., Rink Amide ProTide, Wang).

Resin Selection

Critical Insight: To mitigate steric crowding and aggregation, utilize low-loading resins (0.2 – 0.4 mmol/g). High-loading resins (>0.6 mmol/g) significantly increase the risk of incomplete coupling due to the "pseudo-dilution" effect failing as the bulky peptide grows.

Step-by-Step Workflow

Step 1: Resin Swelling[1]

-

Weigh resin (0.1 mmol) into the reaction vessel.

-

Swell in DCM for 20 minutes (crucial for opening the polymer matrix).

-

Wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection

Standard deprotection kinetics apply, but thorough washing is essential to remove the lipophilic dibenzofulvene adducts.

-

Treat with 20% Piperidine in DMF (containing 0.1 M Oxyma Pure to suppress aspartimide formation if Asp is present).

-

Cycle 1: 3 minutes.

-

Cycle 2: 12 minutes.

-

-

Wash with DMF (5 x 1 min). Ensure flow-through is UV-transparent.

Step 3: Activation & Coupling (The Critical Step)

We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) over HATU.

-

Rationale: HATU/DIPEA is highly reactive but poses a higher risk of racemization (epimerization) for phenyl-substituted alkanoic acids if base content is uncontrolled. DIC/Oxyma provides comparable efficiency with superior optical purity (Subirós-Funosas et al., 2009).

Reagent Preparation:

-

Amino Acid Solution: Dissolve 0.3 mmol (3 eq) of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid in 2.0 mL NMP .

-

Activator: 0.3 mmol (3 eq) Oxyma Pure in NMP.

-

Coupling Agent: 0.3 mmol (3 eq) DIC.

Procedure:

-

Add Amino Acid and Oxyma solutions to the resin.

-

Add DIC immediately prior to mixing.

-

Incubate:

-

Room Temperature: 60–90 minutes with vigorous shaking.

-

Microwave (Optional): 50°C for 15 minutes (max power 25W). Do not exceed 50°C to prevent dechlorination or racemization.

-

-

Wash with DMF (4 x 1 min).

Step 4: Monitoring

Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling.

Re-couple using HATU (2.8 eq) / HOAt (3 eq) / DIPEA (5.8 eq) in NMP for 45 mins. -

Colorless beads: Complete coupling.

Proceed to next step.

Step 5: Capping (Recommended)

To prevent deletion sequences, cap unreacted amines.[2]

-

Add Acetic Anhydride/DIPEA/DMF (10:5:85 v/v/v).

-

Shake for 5 minutes.

-

Wash with DMF (3 x 1 min).

Step 6: Cleavage & Side-Chain Deprotection

-

Wash resin with DCM (3 x 1 min) and dry under nitrogen.

-

Add Cleavage Cocktail: TFA / TIPS / H₂O (95 : 2.5 : 2.5) .

-

Shake for 2–3 hours at room temperature.

-

Precipitate filtrate in cold diethyl ether (-20°C).

-

Centrifuge, wash pellet with ether, and lyophilize.

Experimental Data Summary

Table 1: Coupling Reagent Comparison for Hydrophobic NCAAs

| Activation Method | Coupling Time (RT) | Racemization Risk | Aggregation Solubilization | Recommendation |

| DIC / Oxyma Pure | 60-90 min | Low (< 0.5%) | Moderate | Primary Choice |

| HATU / DIPEA | 30-45 min | Moderate (Base dependent) | High | Secondary (Re-coupling) |

| HBTU / DIPEA | 60 min | Moderate | Low | Not Recommended |

Table 2: Solvent Systems for Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid

| Solvent | Solubility (0.2 M) | Resin Swelling (PS) | Application Note |

| DMF | Moderate | Good | Standard; may require heating. |

| NMP | High | Excellent | Preferred for this residue. |

| DMF/DCM (1:1) | High | Excellent | Use if aggregation is observed. |

Visual Workflow (Graphviz)

The following diagram illustrates the logical flow of the synthesis cycle, emphasizing the decision points for difficult couplings common with this bulky residue.

Caption: Optimized SPPS workflow for bulky hydrophobic residues, featuring a decision loop for incomplete coupling.

Troubleshooting & Optimization

Issue: Incomplete Coupling (Aggregation)

The extended hydrophobic chain can induce "beta-sheet-like" aggregation on the resin.

-

Solution 1 (Magic Mixture): Use a solvent mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or ethylene carbonate.

-

Solution 2 (Chaotropic Salts): Add 0.1 M KSCN or LiCl to the coupling mixture to disrupt hydrogen bonding networks (Paradís-Bas et al., 2016).

Issue: Racemization

While less prone than phenylglycine, the 2-chlorophenyl group adds electron-withdrawing character that can slightly increase alpha-proton acidity.

-

Control: Avoid pre-activation of the amino acid with HATU/DIPEA for >2 minutes before adding to resin.

-

Control: Ensure reaction temperature does not exceed 50°C.

References

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

-

Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews. Link

-

ChemicalBook. Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid Product Page. Link

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

HBTU/HATU activation of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid

[fontname

Caption: Mechanistic pathway of HATU/HBTU-mediated carboxylic acid activation.

Quantitative Performance Comparison

When coupling Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid, the choice between HATU and HBTU dictates the purity profile of the final crude peptide. The table below synthesizes typical performance metrics for hindered/unnatural amino acid couplings[1].

| Performance Metric | HBTU (OBt-Active Ester) | HATU (OAt-Active Ester) | Mechanistic Driver |

| Typical Yield | 90 - 95% | > 98% | H-bond anchoring by 7-aza nitrogen accelerates aminolysis. |

| Epimerization Risk | Low to Moderate (2-5%) | Very Low (< 1%) | Rapid coupling outcompetes oxazolone intermediate formation. |

| Reaction Time | 2 - 6 hours | 45 - 60 minutes | Enhanced electrophilicity of the OAt-ester. |

| Cost Efficiency | High (Economical) | Low (Premium Reagent) | Structural complexity of the HOAt leaving group. |

Strategic Recommendation: For the initial synthesis and scale-up of peptides containing this specific UAA, HATU is strictly recommended to safeguard the stereochemical integrity of the (S)-enantiomer and drive the reaction to completion[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It integrates precise stoichiometric controls to prevent chain termination and mandatory In-Process Controls (IPCs) to verify reaction completion before proceeding to subsequent synthesis cycles.

Workflow Visualization

Caption: Self-validating SPPS workflow for unnatural amino acid incorporation.

Step-by-Step Methodology (0.1 mmol Scale)

Step 1: Resin Preparation & Deprotection

-

Swell the peptidyl-resin (0.1 mmol) in anhydrous N,N-dimethylformamide (DMF) for 20 minutes.

-

Treat the resin with 20% piperidine in DMF (2 × 5 minutes) to remove the N-terminal Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

Step 2: Pre-Activation (Critical Causality Step)

-

Reagents: Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid (0.4 mmol, 4.0 eq), HATU (0.39 mmol, 3.9 eq), and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8.0 eq).

-

Causality Check: Notice the stoichiometric deficit of HATU (3.9 eq) relative to the amino acid (4.0 eq). This is a mandatory safeguard. Excess uronium reagent can react directly with the free amine on the resin, yielding a dead-end guanidinium byproduct that permanently halts peptide elongation[2].

-

Action: Dissolve the UAA and HATU in 2 mL of anhydrous DMF. Add DIPEA and agitate for exactly 1 to 2 minutes . Prolonged pre-activation increases the risk of oxazolone formation and subsequent epimerization[3].

Step 3: Coupling Reaction

-

Transfer the pre-activated OAt-ester solution to the resin vessel.

-

Agitate gently at room temperature for 45–60 minutes. (If substituting HBTU for economic reasons during large-scale manufacturing, extend this time to 2–4 hours).

-

Drain the reaction mixture and wash the resin with DMF (4 × 1 minute).

Step 4: Self-Validation (In-Process Control) Execute a Kaiser Test (Ninhydrin assay) on a few beads of the resin to detect unreacted primary amines.

-

Negative Result (Yellow/Colorless beads & solution): Aminolysis is complete. The self-validating loop is closed. Proceed to the next Fmoc deprotection cycle.

-

Positive Result (Blue beads/solution): Coupling is incomplete due to steric hindrance or aggregation. Do NOT deprotect. Perform a second coupling cycle using fresh reagents (3.0 eq UAA, 2.9 eq HATU, 6.0 eq DIPEA) for an additional 45 minutes.

Step 5: Orthogonal Validation (Optional but Recommended) For highly critical sequences, perform a micro-cleavage. Isolate 1 mg of the coupled resin, treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm the exact mass addition of the 2-amino-5-(2-chlorophenyl)pentanoic acid residue.

References

-

MDPI. Epimerisation in Peptide Synthesis. [Link]

Sources

Strategic Incorporation of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid into Bioactive Peptides for Enhanced Pharmacological Profiling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] This application note provides a comprehensive, field-proven guide for the incorporation of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid, a UAA featuring a halogenated aromatic side chain, into bioactive peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail the critical considerations for coupling this sterically demanding building block, optimized cleavage and deprotection protocols, and robust analytical methods for purification and characterization. The methodologies presented herein are designed to be self-validating, enabling researchers to reliably synthesize novel peptide-based therapeutics with potentially enhanced stability, target affinity, and overall drug-like properties.[2][3]

Introduction: The Rationale for Unnatural Amino Acid Integration

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates.[4] However, their development is often hampered by rapid degradation by proteases and poor membrane permeability. The incorporation of UAAs is a transformative tool to address these challenges.[1][2] By altering the peptide backbone or side chains, UAAs can introduce novel functionalities, enforce specific conformations, and block enzymatic cleavage sites.[5]

Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid (CAS No. 2350064-89-8) is a particularly interesting building block.[6] The 2-chlorophenyl moiety introduces a unique combination of hydrophobicity and electronic properties. The chlorine atom can engage in halogen bonding, potentially enhancing binding affinity to target proteins, while the bulky aromatic group can act as a steric shield against proteolysis. This guide provides the necessary protocols to harness these features in your peptide drug discovery programs.

Materials and Reagents

Sourcing high-quality reagents is paramount for successful peptide synthesis. The following materials are required for the protocols described.

| Reagent | Grade | Recommended Suppliers | Purpose |

| Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid | Synthesis Grade | ChemicalBook, Shanghai GL Peptide Ltd.[6] | Unnatural Amino Acid Building Block |

| Standard Fmoc-L-Amino Acids | Synthesis Grade | Merck (Novabiochem®), BOC Sciences[7][] | Standard Peptide Building Blocks |

| Rink Amide Resin (or Wang/2-Cl-Trt Resin) | 100-200 mesh | Merck (Novabiochem®), Biotage[7] | Solid support for peptide synthesis |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific, VWR | Primary solvent for SPPS |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, VWR | Solvent for washing |

| Piperidine | ACS Grade | Sigma-Aldrich, Acros Organics | Reagent for Fmoc deprotection |

| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Sigma-Aldrich, Acros Organics | Base for coupling reaction |

| Coupling Reagents (select one) | |||

| HATU / HCTU | Synthesis Grade | Bachem, Merck[9][10] | High-efficiency activation of carboxylic acids |

| PyBOP / HBTU | Synthesis Grade | Sigma-Aldrich, Bachem[9] | Standard activation of carboxylic acids |

| Cleavage Cocktail Reagents | |||

| Trifluoroacetic Acid (TFA) | ACS Grade | Sigma-Aldrich, Fisher Scientific | Cleavage from resin, deprotection |

| Triisopropylsilane (TIS) | 98%+ | Sigma-Aldrich, Acros Organics | Cation scavenger |

| Deionized Water (H₂O) | HPLC Grade | Cation scavenger | |

| Analytical Reagents | |||

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, VWR | HPLC mobile phase |

| Diethyl Ether | Anhydrous, Peroxide-free | Fisher Scientific, VWR | Peptide precipitation |

| Ninhydrin Test Kit | Sigma-Aldrich | Reaction monitoring |

Experimental Protocols

Part A: Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol is based on a 0.1 mmol synthesis scale using Rink Amide resin. All steps should be performed in a dedicated peptide synthesis vessel with gentle agitation.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

1. Resin Preparation & First Deprotection

-

Add Rink Amide resin (0.1 mmol) to the synthesis vessel.

-

Swell the resin in DMF (5 mL) for 1 hour.

-

Drain the DMF.

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.

-

Drain the solution. Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

2. Coupling Protocol for Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid

The bulky, non-polar side chain of this UAA presents significant steric hindrance, which can lead to incomplete coupling.[11] To overcome this, a more potent activation strategy and extended reaction time are essential.

Caption: Activation and coupling of the sterically hindered UAA.

-

Activation: In a separate vial, dissolve Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

-

Add DIEA (0.8 mmol, 8 eq.) to the activation mixture. Vortex briefly. This pre-activation step is critical for difficult couplings.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.[11]

-

Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test.[11]

-

Negative Result (Beads are colorless/yellow): The coupling is complete. Proceed to wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Positive Result (Beads turn dark blue): The coupling is incomplete. Drain the reaction solution and repeat steps 1-4 (this is known as a "double coupling").[12]

-

3. Chain Elongation Repeat the cycle of deprotection (Part A, Step 1.4-1.6) and coupling for each subsequent amino acid in your sequence. For standard proteinogenic amino acids, a shorter coupling time (1 hour) and standard reagents like HBTU may suffice.

Part B: Peptide Cleavage and Deprotection

This step uses a strong acid (TFA) to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[13][14]

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under a high vacuum for at least 1 hour.[13]

-

Prepare Cleavage Cocktail: In a certified fume hood, prepare the cleavage cocktail. For most peptides that do not contain sensitive residues like Cys, Met, or Trp, the following is recommended:

-

Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).[13]

-

Gently agitate or swirl occasionally at room temperature for 2-4 hours.[13][15]

-

Filter the resin through a sintered funnel and collect the filtrate into a 50 mL polypropylene tube.

-

Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

-

Precipitation: Add the combined filtrate dropwise into a larger tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[13]

-

Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

-

Carefully decant and discard the ether.

-

Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again.

-

Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Part C: Peptide Purification and Characterization

The crude product is a mixture containing the target peptide and small amounts of deletion or modified sequences. Purification by RP-HPLC is essential.[16][17]

1. Purification by Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). Filter through a 0.45 µm syringe filter.

-

Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Gradient: A typical gradient runs from 5% to 65% Mobile Phase B over 30-40 minutes. This should be optimized for each peptide.

-

Detection: Monitor the elution at 220 nm and 280 nm.[18]

-

Fraction Collection: Collect peaks corresponding to the target peptide.

-

Post-Purification: Combine the pure fractions, freeze, and lyophilize to obtain a fluffy white powder.

2. Characterization and Quality Control The identity and purity of the final peptide must be confirmed.

| Technique | Purpose | Expected Result Example (for a hypothetical peptide Gly-UAA-Ala) |

| Analytical RP-HPLC | Determine purity | A single major peak (>95% purity) at a specific retention time. |

| Mass Spectrometry (ESI-MS) | Confirm molecular weight | Calculated [M+H]⁺: 454.15. Observed [M+H]⁺: 454.16.[16][19] |

Troubleshooting Common Issues

| Problem | Likely Cause(s) | Recommended Solution(s) |

| Incomplete coupling of the UAA (Positive Kaiser Test) | Steric hindrance from the 2-chlorophenylpentyl side chain.[11] Insufficient activation. | Perform a double coupling.[12] Increase coupling time to 4 hours. Switch to a more powerful coupling reagent like HATU or COMU.[9] Ensure a sufficient excess of amino acid (4-5 eq.) and base is used. |

| Low peptide yield after cleavage | Incomplete cleavage from the resin. Loss of peptide during precipitation. | Extend cleavage time to 4 hours. Ensure the peptide-resin is fully wetted by the cleavage cocktail. Use a larger volume of very cold (-20°C) diethyl ether for precipitation. Ensure the peptide pellet is not disturbed during ether decanting. |

| Multiple peaks in analytical HPLC of crude product | Incomplete coupling (deletion sequences). Side reactions during cleavage (if sensitive residues are present). | Optimize the coupling step for the UAA as described above. If other sensitive residues (Trp, Met, Cys) are present, use a more comprehensive cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). |

| Mass spectrometry shows M+56 or M+72 peaks | Re-attachment of t-butyl cations or other protecting group fragments to sensitive residues (e.g., Trp). | Ensure an adequate amount and type of scavenger (TIS, water, EDT) is used in the cleavage cocktail.[14] |

Conclusion

The successful incorporation of Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid into peptide sequences is readily achievable with careful optimization of the coupling step. By employing potent activating reagents like HATU, extending reaction times, and diligently monitoring reaction completion, researchers can overcome the steric challenges posed by this bulky UAA. The protocols outlined in this guide provide a robust and validated framework for synthesizing novel, modified peptides. This enables the exploration of new chemical space in drug discovery, paving the way for next-generation peptide therapeutics with superior pharmacological profiles.

References

- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.

- BenchChem. (2025). Optimizing cleavage conditions for peptides containing modified amino acids. BenchChem.

- BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.

- MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.

- ChemicalBook. Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid | 2350064-89-8. ChemicalBook.

- PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.

- ResearchGate. RP-HPLC and MS characterization of peptides before and after the counterion exchange using optimized method A. ResearchGate.

- Food Quality and Safety, Oxford Academic. (2017). Bioactive peptides: A review. Oxford Academic.

- Polymer Laboratories Ltd. (2014). High Resolution/Fast RP-HPLC Analysis of Synthetic Peptides. AZoM.com.

- Waters. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Waters.

- The Rockefeller University. The Analysis of Peptides and Protein by Mass Spectrometry. The Rockefeller University.

- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

- Merck. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Merck.

- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Optimizing Peptide Coupling: Key Techniques.

- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.

- MDPI. (2026). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI.

- ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.

- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.

- BOC Sciences. Fmoc Amino Acids. BOC Sciences.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid | 2350064-89-8 [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 9. bachem.com [bachem.com]

- 10. jpt.com [jpt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biotage.com [biotage.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. renyi.hu [renyi.hu]

- 15. researchgate.net [researchgate.net]

- 16. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 17. lcms.cz [lcms.cz]

- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 19. lab.rockefeller.edu [lab.rockefeller.edu]

Application Note: Next-Generation Peptide Stapling via Palladium-Catalyzed Biaryl Cross-Coupling Using Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid

Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The development of structurally constrained

To overcome these limitations, transition-metal-catalyzed biaryl stapling has emerged as a highly precise alternative. This application note details the use of the unnatural amino acid Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid as a highly specialized building block for late-stage, on-resin Suzuki-Miyaura macrocyclization.

Why the 2-Chlorophenyl Moiety?

The selection of a 2-chlorophenyl-substituted pentanoic acid is driven by three distinct mechanistic advantages:

-

Hydrophobic Mimicry: The 3-carbon alkyl chain combined with the terminal phenyl ring perfectly mimics the deep hydrophobic insertion of native aromatic residues (e.g., Trp23 or Leu26 in p53) into target binding pockets.

-

Chemoselective Cross-Coupling: Aryl chlorides are highly stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions. Unlike aryl iodides or bromides, the C–Cl bond will not undergo premature side-reactions, allowing for orthogonal activation only when exposed to highly active, electron-rich Palladium(0) catalysts.

-

Atropisomeric Conformational Locking: Once cross-coupled with an

or

Fig 1: Mechanism of action for biaryl-stapled peptides targeting intracellular protein interactions.

Comparative Efficacy Data

Biaryl stapling via Suzuki-Miyaura cross-coupling yields peptides with superior biophysical properties compared to linear precursors and traditional hydrocarbon staples. Table 1 summarizes the quantitative improvements observed when transitioning a standard p53-mimetic sequence to a biaryl-stapled architecture.

Table 1: Biophysical and Biochemical Properties of p53-Mimetic Peptides

| Peptide Variant | Staple Architecture | Helicity (%) | Proteolytic Half-Life (h) | MDM2 Affinity ( |

| Wild-Type p53 (14-29) | None (Linear) | 11% | 0.5 | 1250 |

| SAH-p53-8 | Hydrocarbon (RCM) | 54% | 4.2 | 55 |

| Biaryl-p53-Cl | Biaryl (Pd-Catalyzed) | 78% | >12.0 | 15 |

Data synthesized from comparative literature on structurally constrained peptides and biaryl-bridged macrocycles[1][2].

Self-Validating Experimental Protocol

This protocol outlines the synthesis of an

Fig 2: Self-validating experimental workflow for on-resin Pd-catalyzed biaryl peptide stapling.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes.

-

Standard Coupling: Couple standard Fmoc-amino acids using 4.0 eq amino acid, 4.0 eq DIC, and 4.0 eq Oxyma in DMF for 45 minutes at room temperature.

-

Unnatural Amino Acid Incorporation:

-

At position

, couple Fmoc-(S)-2-amino-5-(2-chlorophenyl)pentanoic acid (2.0 eq) using HATU (1.9 eq) and DIPEA (4.0 eq) for 2 hours. -

At position

, couple Fmoc-4-borono-L-phenylalanine pinacol ester (2.0 eq) using identical HATU/DIPEA conditions. -

Causality & Expert Insight: HATU is utilized exclusively for the unnatural building blocks to overcome the severe steric hindrance of the bulky side chains, ensuring >99% coupling efficiency and preventing deletion sequences.

-

Phase 2: First QC Checkpoint (Linear Verification)

-

Isolate ~2 mg of resin.

-

Treat with 200 µL of TFA/TIPS/H

O (95:2.5:2.5) for 1 hour. -

Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS.

-

Validation Criteria: Confirm the presence of the linear peptide mass. Proceed only if the linear precursor purity is >85%.

-

Phase 3: On-Resin Suzuki-Miyaura Macrocyclization

-

Solvent Degassing: Prepare a solvent mixture of DMF/H

O (9:1 v/v). Sparge aggressively with Argon for 30 minutes.-

Causality & Expert Insight: Oxygen must be rigorously excluded. Trace O

will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) and oxidize the electron-rich phosphine ligand, completely halting the cross-coupling.

-

-

Catalyst Preparation: In a glovebox or under strict Argon flow, dissolve Pd

(dba)-

Causality & Expert Insight: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is mandatory here. The unactivated nature of the aryl chloride requires a highly electron-rich, bulky biaryl phosphine ligand to facilitate the difficult oxidative addition step into the C–Cl bond.

-

-

Reaction: Add the catalyst solution and K

PO -

Microwave Irradiation: Heat the reaction vessel in a microwave synthesizer at 100°C for 45 minutes. Wash the resin with DMF, DCM, and MeOH.

Phase 4: Second QC Checkpoint (Macrocycle Verification)

-

Isolate ~2 mg of the reacted resin and perform a mini-cleavage as described in Phase 2.

-

Analyze via LC-MS.

-

Validation Criteria: The successful formation of the biaryl staple is confirmed by a mass shift of -36.5 Da (representing the loss of HCl during the cross-coupling). A shift to an earlier retention time on the reverse-phase column should also be observed due to the rigidification of the peptide backbone.

-

Phase 5: Global Cleavage and Purification

-

Treat the bulk resin with 5 mL of cleavage cocktail (TFA/TIPS/H

O, 95:2.5:2.5) for 2.5 hours at room temperature.-

Causality & Expert Insight: Triisopropylsilane (TIPS) acts as a highly efficient carbocation scavenger. Without it, the highly reactive carbocations generated from protecting group removal will irreversibly alkylate the newly formed electron-rich biaryl staple.

-

-

Precipitate the peptide in cold diethyl ether (-20°C), centrifuge, and wash twice with ether.

-

Purify the crude stapled peptide via Preparative RP-HPLC using a C18 column and a gradient of Water/Acetonitrile (0.1% TFA). Lyophilize the pure fractions.

References

- Stapled Peptides—A Useful Improvement for Peptide-Based Drugs.National Center for Biotechnology Information (PMC).

- Chemical Variations on the p53 Reactivation Theme.National Institutes of Health (NIH).

- Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains.ACS Publications.

Sources

automated peptide synthesizer methods for unnatural amino acids

Executive Summary

The incorporation of Unnatural Amino Acids (UAAs) such as

This guide moves beyond standard HBTU/DIC protocols, providing a validated, high-efficiency methodology using COMU and HATU chemistries combined with microwave energy. We focus on overcoming the low nucleophilicity of secondary amines (N-methyls) and the steric bulk of quaternary centers (Aib).

Critical Parameters & Reagent Selection

Success in synthesizing UAA-containing peptides relies on three variables: Resin Loading , Temperature , and Coupling Reagent Potency .

Resin Selection

For difficult sequences, "pseudo-dilution" is essential to prevent inter-chain aggregation.

-

Recommendation: Use ChemMatrix® or PEG-PS resins.

-

Loading: Strictly

. High loading (

The Coupling Reagent Decision Matrix

Standard reagents (HBTU, HCTU) function via the benzotriazole active ester, which is often too slow for hindered UAAs, leading to capping or termination.

-

COMU: The modern "Gold Standard." It is based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than benzotriazole. It offers reactivity comparable to HATU but with higher solubility and lower epimerization risk.

-

HATU: Remains the most powerful reagent for extremely hindered couplings (e.g., Aib-to-Aib) but carries a higher risk of epimerization if base concentration is not strictly controlled.

-

PyBrOP: Specifically required when coupling to an N-methylated amine (forming an N-methyl to N-methyl bond), where uronium salts (HATU/COMU) can suffer from guanidinium formation capping.

Table 1: Reagent Selection Guide

| Scenario | Recommended Reagent | Base | Temp | Notes |

| Standard UAA (e.g., Citrulline, Ornithine) | DIC / Oxyma Pure | DIEA | 75°C | Greenest option; high efficiency. |

| Bulky | COMU | DIEA (1.0 eq) | 90°C | COMU is superior to HBTU for sterics. |

| N-Methylated Residue (Coupling onto primary amine) | HATU or COMU | DIEA (2.0 eq) | 75°C | Double coupling recommended. |

| N-Methyl to N-Methyl (Extremely difficult) | PyBrOP | DIEA | 75°C | Uronium salts fail here; Phosphonium (PyBrOP) is required. |

Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for automated synthesis setup.

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance and amine type.

Automated Protocols

Protocol A: Microwave-Assisted Coupling of Bulky UAAs (e.g., Aib)

Target:

-

Reagent Prep:

-

AA Solution: 0.2 M Fmoc-AA in DMF.

-

Activator: 0.5 M COMU in DMF.

-

Base: 1.0 M DIEA in NMP (N-methylpyrrolidone). Note: Use NMP for base to reduce aspartimide formation.

-

-

Automated Cycle:

-

Wash: DMF (

mL). -

Deprotection: 20% Piperidine with 0.1 M Oxyma Pure (to suppress racemization of the previous residue) at 75°C for 3 minutes.

-

Coupling:

-

Dispense 5.0 eq Fmoc-AA.

-

Dispense 5.0 eq COMU.

-

Dispense 5.0 eq DIEA.

-

Microwave Step: Ramp to 90°C over 2 mins; Hold at 90°C for 4 mins.

-

-

-

Capping (Mandatory): Acetylation (Acetic Anhydride/DIEA) after coupling to terminate unreacted chains.

Protocol B: Coupling to N-Methylated Residues

Target: Adding an amino acid onto an N-methylated N-terminus. Rationale: The nucleophile is a secondary amine (sterically hindered and lower reactivity). The Kaiser test will give a False Negative here.[3]

-

Reagent Prep:

-

AA Solution: 0.2 M Fmoc-AA in DMF.

-

Activator: 0.5 M HATU in DMF.

-

Base: 1.0 M DIEA in NMP.

-

-

Automated Cycle:

-

Validation (Manual Step Recommended): Pause automation and perform the Chloranil Test .

Validation & Quality Control: The Chloranil Test

Crucial Warning: The Kaiser (Ninhydrin) test detects primary amines.[6] It will not detect unreacted N-methylated residues (secondary amines). Relying on Kaiser will lead to "invisible" deletion sequences.

Protocol: Chloranil Test for Secondary Amines

-

Sample: Remove ~10-20 beads of resin; wash 3x with Ethanol.

-

Reagents:

-

Solution A: 2% Acetaldehyde in DMF.[7]

-

Solution B: 2% p-Chloranil in DMF.

-

-

Procedure: Add 2 drops Solution A and 2 drops Solution B to the beads.

-

Incubation: Let stand for 5 minutes at room temperature.

-

Interpretation:

-

Dark Blue/Green Beads: Positive (Unreacted Secondary Amine present

Recouple). -

Colorless/Yellow Beads: Negative (Coupling Complete).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for automated SPPS with integrated validation checkpoints.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

CEM Corporation. (2013).[8] Microwave-Assisted Solid-Phase Peptide Synthesis of Difficult Sequences. Methods in Molecular Biology. [Link]

-

Biotage. (2019). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cleavage and Purification of Peptides Containing (S)-2-amino-5-(2-chlorophenyl)pentanoic acid

This Application Note and Protocol guide details the cleavage and purification strategies for peptides containing the unnatural amino acid (S)-2-amino-5-(2-chlorophenyl)pentanoic acid .[1]

This amino acid is a hydrophobic, homologated phenylalanine derivative (structurally analogous to 2-chloro-homohomophenylalanine ).[1] Its incorporation introduces significant hydrophobicity and a unique isotopic signature to the peptide, requiring specific modifications to standard Solid Phase Peptide Synthesis (SPPS) downstream processing.[1]

Introduction & Molecule Profile

The target amino acid, (S)-2-amino-5-(2-chlorophenyl)pentanoic acid , consists of a pentanoic acid backbone with a 2-chlorophenyl substituent at the

Chemical Characteristics

-

Structure: A propyl linker separates the

-carbon from the ortho-chlorinated aromatic ring.[1] -

Hydrophobicity: Significantly higher than Phenylalanine (Phe) or Homophenylalanine (HPhe) due to the extended alkyl chain (3 methylene groups) and the lipophilic chloro-substituent.[1]

-

Stability: The aryl-chloride bond is chemically inert to standard TFA acidolysis.[1] The side chain does not require protecting groups.

-

Mass Spectrometry Signature: The presence of a chlorine atom provides a distinct isotopic pattern (

), facilitating easy identification of the target peptide against non-chlorinated impurities (e.g., deletion sequences).[1]

Pre-Cleavage Considerations (Synthesis Context)

Before initiating cleavage, ensure the peptidyl-resin is prepared correctly to minimize aggregation, which is common with hydrophobic residues.

-

Final Wash: Perform extensive washes with Dichloromethane (DCM) after the final deprotection to remove traces of DMF/NMP.[1] Residual amide solvents can form adducts or interfere with ether precipitation.[1]

-

Drying: Dry the resin under nitrogen flow or vacuum for at least 2 hours. Traces of DCM can reduce the efficiency of the cleavage cocktail.

Protocol: Cleavage from Resin

Since the side chain of (S)-2-amino-5-(2-chlorophenyl)pentanoic acid is non-reactive and stable to acid, the choice of cleavage cocktail depends primarily on the other amino acids in the sequence.[1]

A. Cocktail Selection Strategy

| Peptide Composition | Recommended Cocktail | Rationale |

| Standard (No Met, Cys, Trp) | Cocktail A: TFA (95%) / TIS (2.5%) / H₂O (2.5%) | The Cl-phenyl group does not generate carbocations; minimal scavenging needed.[1] |

| Contains Met, Trp, or Tyr | Cocktail B: TFA (92.5%) / TIS (2.5%) / H₂O (2.5%) / DODT (2.5%) | DODT suppresses oxidation and scavenges reactive cations from protecting groups (e.g., Pbf, Trt).[1] |

| High Hydrophobicity (Aggregation Risk) | Cocktail C: TFA (90%) / Phenol (5%) / TIS (2.5%) / H₂O (2.5%) | Phenol acts as a solvent to disrupt aggregates, improving cleavage yield.[1] |

B. Step-by-Step Cleavage Procedure

-

Preparation: Place the dried resin in a reaction vessel (fritted syringe or round-bottom flask).

-

Addition: Add the selected Cleavage Cocktail (approx. 10–15 mL per gram of resin).

-

Reaction: Shake gently at room temperature for 2.0 to 3.0 hours .

-

Note: Extended cleavage (>4 hours) is unnecessary for this specific amino acid and may degrade sensitive residues like Trp or Met.[1]

-

-

Filtration: Filter the resin into a 50 mL polypropylene tube. Wash the resin beads with 1–2 mL of fresh TFA to recover entrapped peptide.

-

Precipitation:

-

Evaporate the TFA volume to ~20% using a nitrogen stream (do not heat above 30°C).

-

Add ice-cold Diethyl Ether (10x volume) to precipitate the peptide.

-

Centrifuge (3000 rpm, 5 min, 4°C) and decant the supernatant.

-

Repeat the ether wash 2 more times to remove scavengers.

-

Protocol: Purification Strategy

The hydrophobicity of the (2-chlorophenyl)pentanoic acid residue is the primary challenge.[1] Standard aqueous solubilization often fails.

A. Solubilization (Critical Step)

Do not attempt to dissolve the crude pellet directly in 0.1% TFA/Water.

-

Initial Wetting: Add a small volume of Acetic Acid or Acetonitrile (ACN) to the crude pellet to wet the hydrophobic domains.[1]

-

Dilution: Slowly add 0.1% TFA/Water while vortexing.

-

Sonication: Sonicate for 5–10 minutes.

-

Verification: If the solution remains cloudy, add DMF or DMSO dropwise (up to 5-10% total volume) until clear.

-

Caution: Avoid high DMSO concentrations if collecting fractions for direct lyophilization, as DMSO is difficult to remove.

-

B. Preparative HPLC Parameters

-

Column: C18 Reverse Phase (Standard).[1]

-

Alternative: Use C8 or C4 if the peptide is >30 residues or extremely hydrophobic to prevent irreversible adsorption.

-

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

-

Gradient Optimization:

-

Due to the hydrophobic chlorophenyl group, the peptide will elute at higher organic concentrations.

-

Standard Gradient: 5% to 65% B over 60 minutes.

-

Focused Gradient: If the peptide elutes at 40% B (determined by analytical scout run), use a gradient of 25% to 55% B to maximize separation from impurities.

-